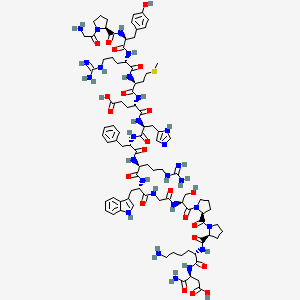

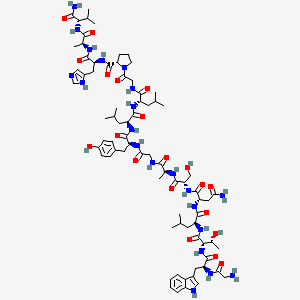

H-Cpa-Gly-Gly-Phe-Met-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-Cpa-Gly-Gly-Phe-Met-NH2 est un peptide synthétique appartenant à la famille des tachykinines, qui sont de petits peptides bioactifs. Ces peptides possèdent une séquence terminale carboxylique commune, représentée par Phe-X-Gly-Leu-Met-NH2, où X est un acide aminé aliphatique ou aromatique ramifié . Les tachykinines sont largement distribuées dans les systèmes nerveux périphérique et central des mammifères et participent à la régulation des fonctions physiologiques telles que les processus inflammatoires, l'hématopoïèse, la cicatrisation des plaies, le trafic des leucocytes, la perméabilité de la microvasculature et la survie cellulaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de H-Cpa-Gly-Gly-Phe-Met-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique les étapes suivantes :

Chargement de la résine : Le premier acide aminé, en l'occurrence la méthionine (Met), est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.

Couplage : Le prochain acide aminé, la phénylalanine (Phe), est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées pour la glycine (Gly), la glycine (Gly) et la cyclopropylalanine (Cpa).

Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle de This compound suit des principes similaires mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour accroître l'efficacité et la cohérence. Le processus implique :

SPPS automatisée : Utilisation de synthétiseurs automatisés pour effectuer les étapes répétitives de déprotection et de couplage.

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC).

Lyophilisation : Le peptide purifié est lyophilisé pour obtenir un produit sec stable.

Analyse Des Réactions Chimiques

Types de réactions

H-Cpa-Gly-Gly-Phe-Met-NH2 : peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone.

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues.

Réactifs et conditions communs

Oxydation : Le peroxyde d'hydrogène ou l'acide performique peuvent être utilisés pour les réactions d'oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les dérivés d'acides aminés et les réactifs de couplage tels que le HATU ou le DIC sont utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Méthionine sulfoxyde ou méthionine sulfone.

Réduction : Thiols libres provenant des ponts disulfure.

Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

This compound : présente diverses applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle dans les études de synthèse et de modification peptidique.

Biologie : Investigated for its role in cellular signaling and physiological processes.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment la gestion de la douleur et la thérapie anticancéreuse.

Industrie : Utilisé dans le développement de médicaments et d'outils de diagnostic à base de peptides.

Mécanisme d'action

Le mécanisme d'action de This compound implique son interaction avec des récepteurs spécifiques, tels que le récepteur de la neurokinine-1 (NK1R). Lors de la liaison au NK1R, le peptide active les voies de signalisation couplées aux protéines G, conduisant à diverses réponses cellulaires. Ces réponses comprennent l'activation de la synthèse protéique, la modulation des facteurs de transcription et la régulation de l'expression génique .

Applications De Recherche Scientifique

H-Cpa-Gly-Gly-Phe-Met-NH2: has various scientific research applications, including:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and physiological processes.

Medicine: Explored for potential therapeutic applications, including pain management and cancer therapy.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of H-Cpa-Gly-Gly-Phe-Met-NH2 involves its interaction with specific receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, the peptide activates G protein-coupled signaling pathways, leading to various cellular responses. These responses include the activation of protein synthesis, modulation of transcription factors, and regulation of gene expression .

Comparaison Avec Des Composés Similaires

H-Cpa-Gly-Gly-Phe-Met-NH2 : peut être comparé à d'autres composés similaires, tels que :

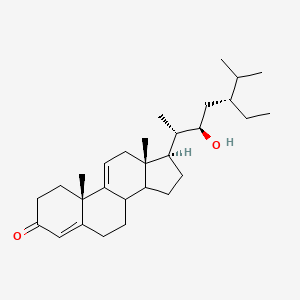

Méthionine enképhaline (Tyr-Gly-Gly-Phe-Met) : Un peptide opioïde naturel de structure et de fonction similaires.

Leucine enképhaline (Tyr-Gly-Gly-Phe-Leu) : Un autre peptide opioïde avec un résidu de leucine au lieu de la méthionine.

Dermorphine (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) : Un peptide opioïde très puissant avec une séquence d'acides aminés différente.

Unicité : : La présence de cyclopropylalanine (Cpa) dans This compound le distingue des autres peptides, modifiant potentiellement sa liaison au récepteur et son activité biologique .

Propriétés

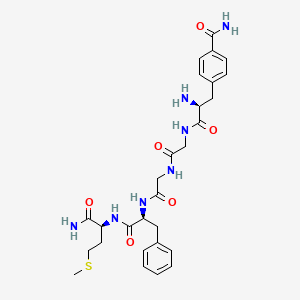

Formule moléculaire |

C28H37N7O6S |

|---|---|

Poids moléculaire |

599.7 g/mol |

Nom IUPAC |

4-[(2S)-2-amino-3-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide |

InChI |

InChI=1S/C28H37N7O6S/c1-42-12-11-21(26(31)39)35-28(41)22(14-17-5-3-2-4-6-17)34-24(37)16-32-23(36)15-33-27(40)20(29)13-18-7-9-19(10-8-18)25(30)38/h2-10,20-22H,11-16,29H2,1H3,(H2,30,38)(H2,31,39)(H,32,36)(H,33,40)(H,34,37)(H,35,41)/t20-,21-,22-/m0/s1 |

Clé InChI |

WVSXHGGHIPRNNC-FKBYEOEOSA-N |

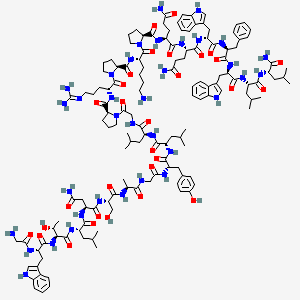

SMILES isomérique |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)C(=O)N)N |

SMILES canonique |

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)C(=O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)

![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)

![4-chloro-N-[[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848964.png)

![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)

![4-chloro-N-[(2,4-dimethylphenyl)methyl]-1-ethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10848977.png)

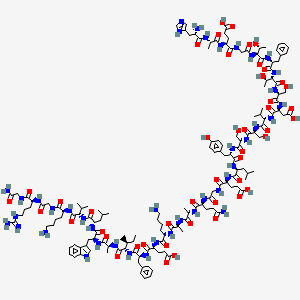

![H-[Trp-Arg-Nva-Arg-Tyr]3-NH2](/img/structure/B10849006.png)